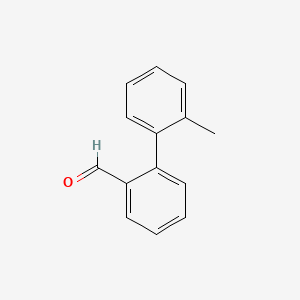

2-(2-甲基苯基)苯甲醛

描述

2-(2-Methylphenyl)benzaldehyde is a chemical compound with the molecular formula C14H12O and a molecular weight of 196.25 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of 2-(2-Methylphenyl)benzaldehyde consists of a benzene ring attached to a formyl group (C=O) and a 2-methylphenyl group .Chemical Reactions Analysis

While specific chemical reactions involving 2-(2-Methylphenyl)benzaldehyde are not available, benzaldehydes are known to undergo a variety of reactions. For example, they can react with organometallic reagents in a Barbier-type reaction to form secondary alcohols .Physical and Chemical Properties Analysis

2-(2-Methylphenyl)benzaldehyde is a liquid at room temperature . It is insoluble in water .科学研究应用

化学性质

“2-(2-甲基苯基)苯甲醛”是一种化学化合物,CAS 号为:7111-68-4 . 其分子量为 196.25,在室温下为液体 . 它可溶于乙醇、乙醚等有机溶剂,微溶于水 .

有机化合物的合成

“2-(2-甲基苯基)苯甲醛”与各种试剂的相互作用是合成多种有机化合物的关键 . 这使其成为有机合成和工业中的宝贵工具 .

2-芳基苯并氮杂卓的合成

已建立了一种高效且通用的水介导方法,用于合成各种 2-芳基苯并氮杂卓 . 该方案不使用任何催化剂和添加剂,为合成 2-芳基化的苯并咪唑、苯并恶唑和苯并噻唑提供了优异的选择性和产率,具有很高的官能团耐受性 .

甲苯的氧化

获得“2-(2-甲基苯基)苯甲醛”的经典方法之一是在酸性环境中氧化甲苯 . 此过程通常用二氧化锰进行 .

用空气氧化甲苯

生产“2-(2-甲基苯基)苯甲醛”的另一种方法是在五氧化二钒催化剂存在下用空气氧化甲苯 .

安全预防措施

虽然“2-(2-甲基苯基)苯甲醛”有许多应用,但重要的是要注意它存在安全预防措施。 它已被归类为信号词“警告”和危险声明 H302、H315、H319、H335 . 预防措施包括避免吸入粉尘/烟雾/气体/雾/蒸气/喷雾,并在处理后彻底洗手 .

安全和危害

作用机制

Target of Action

The primary targets of 2-(2-Methylphenyl)benzaldehyde are the cellular antioxidation systems of fungi . This compound disrupts these systems, leading to an effective method for controlling fungal pathogens .

Mode of Action

2-(2-Methylphenyl)benzaldehyde interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This disruption is achieved through the redox-active nature of the compound .

Biochemical Pathways

The affected pathways by 2-(2-Methylphenyl)benzaldehyde involve the fungal antioxidation system . The downstream effects include the inhibition of microbial growth due to the destabilization of cellular redox homeostasis .

Result of Action

The molecular and cellular effects of 2-(2-Methylphenyl)benzaldehyde’s action result in the inhibition of fungal growth . This is achieved through the disruption of cellular antioxidation systems, leading to destabilization of cellular redox homeostasis .

生化分析

Biochemical Properties

They can undergo nucleophilic substitution reactions, where a nucleophile attacks the carbon atom at the same time that the electrons kick off onto the leaving group

Cellular Effects

Some benzaldehydes have been found to disrupt cellular antioxidation systems, effectively inhibiting fungal growth . It is possible that 2-(2-Methylphenyl)benzaldehyde may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that benzaldehydes can participate in free radical reactions . In these reactions, a free radical removes a hydrogen atom from the benzaldehyde, forming a new free radical. This could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Metabolic Pathways

It is known that benzaldehydes can participate in various metabolic reactions . These reactions often involve multi-enzyme protein complexes, or metabolons, which enhance the pathway reactions and prevent access of competing enzymes to intermediates .

属性

IUPAC Name |

2-(2-methylphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-11-6-2-4-8-13(11)14-9-5-3-7-12(14)10-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEYJCMPEVOYTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362667 | |

| Record name | 2-(2-methylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7111-68-4 | |

| Record name | 2-(2-methylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7111-68-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

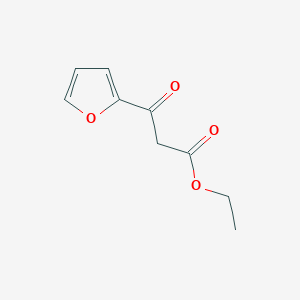

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-Methoxy[1,1'-biphenyl]-2-amine](/img/structure/B1586731.png)